![molecular formula C17H17BrN2O3 B6072635 N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B6072635.png)
N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide
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Overview
Description
N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide, also known as BAY 11-7082, is a chemical compound that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by Bayer AG and has since been used in numerous scientific studies to investigate its potential therapeutic applications.
Mechanism of Action
N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the NF-κB inhibitor protein IκBα. This leads to the accumulation of IκBα and subsequent inhibition of NF-κB activation, which is a key mediator of inflammation and cancer progression.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-cancer properties, N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation, and to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082 in laboratory experiments is its specificity for the IKK complex and NF-κB pathway, which allows for targeted inhibition of these pathways without affecting other cellular processes. However, a limitation of using N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082 is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082. One area of interest is the development of more potent and selective inhibitors of the IKK complex and NF-κB pathway, which may have greater therapeutic potential for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the role of N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082 in other cellular processes, such as autophagy and DNA repair, which may have implications for the treatment of other diseases. Finally, the use of N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082 in combination with other drugs or therapies may also be explored as a potential strategy to enhance its anti-inflammatory and anti-cancer effects.
Synthesis Methods
The synthesis of N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082 involves the reaction of 2-bromo-4-methylphenol with N-(2-acetylamino)benzeneacetamide in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Scientific Research Applications
N-[2-(acetylamino)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activity of several key inflammatory pathways, including NF-κB and STAT3. These pathways are involved in the regulation of cytokine production, immune cell activation, and cell survival, and their dysregulation has been implicated in numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.
properties
IUPAC Name |
N-(2-acetamidophenyl)-2-(2-bromo-4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-7-8-16(13(18)9-11)23-10-17(22)20-15-6-4-3-5-14(15)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBSXYDUTLYBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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